N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is a synthetic organic compound that features a pyrrolidinone ring, a methoxy group, and a furan carboxamide moiety
Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring , which is a common scaffold in many biologically active compounds .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in various ways, potentially leading to different biological effects .
Biochemical Pathways
Compounds with a pyrrolidine ring can influence various biological pathways due to their versatile structure .
Pharmacokinetics
The pyrrolidine ring in the compound can contribute to its bioavailability . The ring’s non-planarity, a phenomenon called “pseudorotation”, can increase the three-dimensional coverage of the compound, potentially enhancing its interaction with biological targets .
Result of Action
The different stereoisomers and the spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the rate of alkylation of similar compounds . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of a suitable amine with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.
Coupling with Furan-2-carboxylic Acid: The final step involves coupling the pyrrolidinone derivative with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
N-[4-methoxyphenyl]furan-2-carboxamide: Lacks the pyrrolidinone ring, which may result in different biological activity.
N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide: Similar structure but different substitution pattern, affecting its binding properties and activity.
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and reactivity.
Uniqueness
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide is unique due to the combination of its methoxy group, pyrrolidinone ring, and furan carboxamide moiety. This unique structure imparts specific electronic and steric properties that influence its reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-21-13-7-6-11(17-16(20)14-4-3-9-22-14)10-12(13)18-8-2-5-15(18)19/h3-4,6-7,9-10H,2,5,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMTVSSJBFUXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.